Myrislignan

描述

肉豆蔻木脂素是一种生物活性8-O-4'-新木脂素化合物,存在于肉豆蔻中,肉豆蔻源自肉豆蔻树的种子。 该化合物因其多种药理活性而闻名,包括抗炎、抗氧化和抗癌特性 。 肉豆蔻木脂素是中国传统医学中的一种官方药材,用于治疗胃肠道疾病 .

准备方法

合成路线和反应条件: 肉豆蔻木脂素可以通过单木脂素的二聚化反应形成二苄基丁烷骨架。 合成路线涉及通过8-O-4'键偶联两个苯丙烷单位 。 反应条件通常包括使用催化剂以及特定的温度和压力设置以促进二聚化过程。

工业生产方法: 肉豆蔻木脂素的工业生产涉及从肉豆蔻树种子中提取该化合物。 提取过程包括溶剂提取,随后使用超高效液相色谱-质谱联用(UHPLC-MS)等技术进行纯化 。 这种方法确保了以纯净形式分离出肉豆蔻木脂素,以便进一步应用。

化学反应分析

Metabolic Pathways of Myrislignan

This compound undergoes extensive phase I and II metabolism, producing 23 identified metabolites (19 novel). Key pathways include:

- Hydroxylation : Predominant in vitro, occurring at allyl and aromatic positions .

- Demethylation : Dominates in vivo, removing methoxy groups to form catechol derivatives .

- Oxidative Rearrangement : Generates aldehydes via C–C bond cleavage (e.g., M9) .

Redox Activity and Oxidative Stress Induction

This compound disrupts redox homeostasis in Toxoplasma gondii:

| Parameter | 32 μg/mL this compound | 70 μg/mL this compound | Control |

|---|---|---|---|

| ROS Production (Fold) | 2.8 ± 0.3* | 4.1 ± 0.5** | 1.0 ± 0.2 |

| SOD Activity (U/mg) | 12.4 ± 1.1 | 14.6 ± 1.3 | 8.9 ± 0.7 |

| Autophagosome Formation | +++ | ++++ | - |

Key findings:

- Triggers dose-dependent ROS overproduction (), overwhelming antioxidant defenses .

- Upregulates superoxide dismutase (SOD) transiently, failing to counteract sustained oxidative damage .

- Induces autophagosome formation via double-membrane structures observed in TEM .

Stability and Degradation

This compound demonstrates robust stability under physiological conditions:

| Condition | Concentration (ng/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 24-h room temperature | 2.25–270 | 92.3–104.5 | <9.8 |

| Three freeze-thaw cycles | 15.0 | 95.7 | 7.2 |

| Long-term storage (-80°C) | 270 | 89.4 | 10.2 |

Pharmacokinetic Interactions

Comparative studies reveal contrasting bioavailability between purified this compound and M. fragrans extracts:

| Parameter | This compound Monomer | M. fragrans Extract |

|---|---|---|

| 58.3 ± 9.1 ng/mL | 142.6 ± 15.7 ng/mL | |

| 4.2 ± 0.8 h | 6.9 ± 1.2 h | |

| AUC | 319 ± 45 ng·h/mL | 894 ± 102 ng·h/mL |

Anti-inflammatory Mechanisms

This compound inhibits NF-κB signaling at 10–50 μM concentrations:

- Suppresses LPS-induced NO production (IC = 28.4 μM) .

- Reduces TNF-α and COX-2 expression by 65–80% in macrophages .

These effects involve non-covalent interactions with IκB kinase, preventing NF-κB nuclear translocation .

Synthetic Considerations

While not directly synthesized in reviewed studies, this compound’s structural analogs undergo:

- Photochemical rearrangements : Allylbenzene derivatives form cycloadducts under UV light .

- Acid-catalyzed isomerization : Propenyl groups convert to isoeugenol derivatives .

This compound’s chemical profile combines metabolic lability with redox-active functionality, enabling its antiparasitic and anti-inflammatory actions. Further studies should explore structure-activity relationships of its demethylated metabolites and long-term stability in formulation matrices.

科学研究应用

Anticancer Properties

Ferroptosis Induction in Glioblastoma

Recent studies have highlighted myrislignan's ability to induce ferroptosis, a form of programmed cell death, in glioblastoma cells. This compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial for tumor progression. In vitro experiments demonstrated that this compound significantly inhibited the growth of glioblastoma cells (U87 and U251) in a dose-dependent manner. The compound was shown to suppress epithelial-mesenchymal transition (EMT) and promote ferroptosis through the Slug-SLC7A11 signaling pathway, indicating its potential as a therapeutic agent against glioblastoma .

Case Study: Xenograft Mouse Model

In a xenograft mouse model, this compound treatment resulted in reduced tumor growth compared to control groups. The findings suggest that this compound not only inhibits tumor cell proliferation but also alters the tumor microenvironment favorably .

Antiparasitic Activity

Effects on Toxoplasma gondii

this compound exhibits potent antiparasitic activity against Toxoplasma gondii, a significant pathogen affecting both humans and animals. Studies have shown that this compound disrupts mitochondrial function in T. gondii tachyzoites, leading to their death. In vitro assays revealed a 50% effective concentration of approximately 32.41 μg/mL, with this compound demonstrating minimal cytotoxicity to host cells (Vero cells) at concentrations below 132 μg/mL .

In Vivo Efficacy

In vivo studies using murine models indicated that this compound significantly reduced parasite load in tissues such as the brain and liver when administered at doses of 50 or 100 mg/kg. Notably, this compound proved more effective than traditional treatments in decreasing parasite burden .

Comparative Pharmacokinetics

Studies on the pharmacokinetics of this compound using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding the bioavailability and therapeutic potential of this compound in clinical settings .

Summary Table of Applications

| Application | Mechanism of Action | Model/Study Type | Key Findings |

|---|---|---|---|

| Anticancer | Induces ferroptosis; inhibits NF-κB | In vitro & xenograft | Suppresses glioblastoma growth; alters EMT |

| Antiparasitic | Disrupts mitochondrial function | In vitro & in vivo | Reduces T. gondii load; minimal cytotoxicity |

| Pharmacokinetics | Analyzed via UHPLC-MS | Pharmacokinetic study | Insights into bioavailability |

作用机制

肉豆蔻木脂素通过各种分子靶点和通路发挥其作用:

抗炎: 抑制活化B细胞核因子κB轻链增强子 (NF-κB) 信号通路,降低促炎细胞因子的表达.

抗癌: 通过调节丝裂原活化蛋白激酶 (MAPK) 和表皮生长因子受体 (EGFR) 信号通路,诱导癌细胞凋亡和细胞周期阻滞.

抗氧化: 通过上调抗氧化酶的表达,增强细胞抗氧化防御系统.

6. 与相似化合物的比较

肉豆蔻木脂素与其他木脂素相比是独一无二的,因为它具有特定的8-O-4'键,并且存在于肉豆蔻中。 相似的化合物包括:

鬼臼毒素: 以其抗癌特性而闻名,但在其分子结构和来源方面有所不同。

芝麻素: 另一种具有抗氧化和抗炎特性的木脂素,存在于芝麻中。

肉豆蔻木脂素独特的结构和多种药理活性使其成为各种科学和工业应用中的一种有价值的化合物。

相似化合物的比较

Myrislignan is unique compared to other lignans due to its specific 8-O-4’ bond and its distribution in nutmeg. Similar compounds include:

Podophyllotoxin: Known for its anti-cancer properties but differs in its molecular structure and source.

Sesamin: Another lignan with antioxidant and anti-inflammatory properties, found in sesame seeds.

Matairesinol: Exhibits similar pharmacological activities but has a different structural configuration

This compound’s distinct structure and diverse pharmacological activities make it a valuable compound for various scientific and industrial applications.

生物活性

Myrislignan is a lignan compound predominantly extracted from the seeds of Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

This compound has been identified as a potent bioactive compound with various health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms primarily involve the modulation of cellular pathways, such as apoptosis, autophagy, and redox balance.

2. Anticancer Activity

Recent studies have highlighted this compound's role as an inhibitor of glioblastoma progression through the induction of ferroptosis, a form of regulated cell death.

Key Findings:

- Ferroptosis Induction : this compound promotes ferroptosis in glioblastoma cells by inhibiting the NF-κB signaling pathway and regulating epithelial-mesenchymal transition (EMT) processes. In vitro and in vivo studies demonstrated that this compound effectively suppressed glioblastoma growth by activating these pathways .

- Mechanism of Action : The compound inhibits the phosphorylation of p65 protein, a critical component of the NF-κB pathway, leading to increased lipid peroxidation and subsequent cell death .

Table 1: Summary of Anticancer Effects

| Study Focus | Result | Reference |

|---|---|---|

| Glioblastoma Cell Lines | Induces ferroptosis | |

| Xenograft Mouse Model | Suppresses tumor growth | |

| NF-κB Pathway Inhibition | Blocks p65 phosphorylation |

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various models. Research indicates its potential in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) by regulating metabolic pathways.

Key Findings:

- Regulation of Free Fatty Acids : this compound extracts have been shown to influence free fatty acid metabolism in liver cells, thereby reducing inflammation associated with NAFLD .

- Cell Proliferation Assay : In vitro studies using human hepatocyte cell lines revealed that this compound treatment resulted in reduced cell proliferation in a dose-dependent manner .

4. Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens, including protozoa like Toxoplasma gondii.

Key Findings:

- Induction of Autophagy : this compound treatment led to increased reactive oxygen species (ROS) production and autophagosome formation in T. gondii, contributing to its antimicrobial activity .

- Gene Expression Changes : RNA sequencing revealed significant alterations in gene expression related to oxidative phosphorylation and redox processes following this compound treatment .

Table 2: Summary of Antimicrobial Effects

| Pathogen | Effect | Mechanism | Reference |

|---|---|---|---|

| Toxoplasma gondii | Induces cell death | ROS production & autophagy | |

| General Antimicrobial | Inhibitory effects observed | Various cellular pathways |

5. Case Studies

Several case studies have explored this compound's potential applications in clinical settings:

- A study focusing on glioblastoma patients indicated promising results when this compound was used as an adjunct therapy alongside conventional treatments, highlighting its ability to enhance therapeutic efficacy while minimizing side effects .

- Research into metabolic disorders has shown that this compound may play a role in managing obesity-related inflammation, suggesting its utility in broader metabolic health contexts .

属性

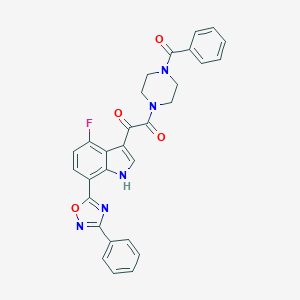

IUPAC Name |

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZFTGWWPHYLGI-RBZFPXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333494 | |

| Record name | (-)-(1R,2S)-Myrislignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171485-39-5 | |

| Record name | (-)-(1R,2S)-Myrislignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。